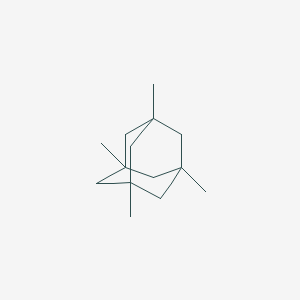
Sodium chromate CR-51
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium chromate CR-51 is a radioactive compound used primarily in medical diagnostics. It is a sterile solution of radioactive chromium (51 Cr) processed in the form of sodium chromate in water for injection. This compound is utilized in various diagnostic procedures, particularly in nephrology and hematology, to determine glomerular filtration rate and red blood cell volume or mass .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium chromate is synthesized by roasting chromium ores in the presence of sodium carbonate. The reaction is as follows: [ 2Cr_2O_3 + 4Na_2CO_3 + 3O_2 \rightarrow 4Na_2CrO_4 + 4CO_2 ] This process converts chromium into a water-extractable form, leaving behind iron oxides. The typical process temperature is around 1100°C .
Industrial Production Methods: For industrial production, a mixture of chromite ore, sodium hydroxide, and sodium nitrate is used, reacting at lower temperatures (even 350°C in the corresponding potassium chromate system). The chromate salt is then converted to sodium dichromate, the precursor to most chromium compounds and materials .
Chemical Reactions Analysis
Types of Reactions: Sodium chromate undergoes various chemical reactions, including:
Oxidation: Sodium chromate can be reduced to chromium (III) oxide using sulfur.
Reduction: It can be reduced to sodium dichromate, which is a precursor to many chromium compounds.
Substitution: Sodium chromate can react with acids to form chromic acid.
Common Reagents and Conditions:
Oxidizing Agents: Sulfur, hydrogen peroxide.
Reducing Agents: Sodium sulfite, sulfur dioxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products:
Chromium (III) oxide: Formed during reduction.
Sodium dichromate: Formed during oxidation and used as a precursor for other chromium compounds
Scientific Research Applications
Sodium chromate CR-51 is extensively used in scientific research, particularly in:
Nephrology: To determine glomerular filtration rate.
Hematology: To measure red blood cell volume or mass, study red blood cell survival time, and evaluate blood loss.
Nuclear Medicine: Used in radionuclide dilution methods for quantitation of whole-blood volume or red blood cell volume or mass.
Mechanism of Action
The chromium in sodium chromate CR-51 binds to the red blood cell in two steps:
Rapid but Reversible Attachment: Initially binds to the cell membrane.
Slow and Nearly Irreversible Binding: Binds to intracellular hemoglobin and is reduced to the anionic state.
Comparison with Similar Compounds
Sodium Dichromate: Used as a precursor for many chromium compounds.
Potassium Chromate: Similar in chemical properties and used in various industrial applications.
Calcium Chromate: Used in corrosion prevention and as a pigment.
Uniqueness: Sodium chromate CR-51 is unique due to its radioactive properties, making it valuable in medical diagnostics and scientific research. Its ability to bind to red blood cells and provide accurate measurements of blood volume and cell survival time sets it apart from other chromium compounds .
Properties
CAS No. |
10039-53-9 |
|---|---|
Molecular Formula |
CrNa2O4 |
Molecular Weight |
160.922 g/mol |
IUPAC Name |
disodium;dioxido(dioxo)(51Cr)chromium-51 |
InChI |
InChI=1S/Cr.2Na.4O/q;2*+1;;;2*-1/i1-1;;;;;; |
InChI Key |
PXLIDIMHPNPGMH-PJWPDVOUSA-N |
SMILES |
[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |
Isomeric SMILES |
[O-][51Cr](=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |
| 10039-53-9 | |
Related CAS |
10034-82-9 (tetrahydrate) 12680-48-7 (cpd with unspecified MF) 13517-17-4 (decahydrate) |
Synonyms |
Chromitope Sodium chromium sodium oxide (CrNa2O4) sodium chromate sodium chromate(VI) sodium chromate(VI), 51Cr-labeled cpd sodium chromate(VI), decahydrate sodium chromate(VI), tetrahydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)
